molecular formula C5H14OSSi B14674066 Ethanethiol, 2-[(trimethylsilyl)oxy]- CAS No. 37515-85-8

Ethanethiol, 2-[(trimethylsilyl)oxy]-

Cat. No.: B14674066
CAS No.: 37515-85-8
M. Wt: 150.32 g/mol
InChI Key: HTHGXLACOYESSV-UHFFFAOYSA-N
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Description

Structural and Functional Significance within Organosulfur and Organosilicon Chemistry

The unique structure of Ethanethiol (B150549), 2-[(trimethylsilyl)oxy]- features two key functional groups: a thiol (-SH) and a trimethylsilyl (B98337) ether (-OSi(CH3)3). This combination imparts a dual reactivity profile to the molecule.

The thiol group, a sulfur analogue of an alcohol, is known for its nucleophilicity and its ability to form strong bonds with many metals. libretexts.orgmasterorganicchemistry.com Thiols are significantly more acidic than their alcohol counterparts. masterorganicchemistry.com In organic synthesis, thiols are versatile intermediates. They can be oxidized to form disulfides, which are important structural motifs in proteins, and can participate in various coupling reactions to form thioethers. libretexts.orgorganic-chemistry.org The thiol group in Ethanethiol, 2-[(trimethylsilyl)oxy]- would be expected to exhibit these characteristic reactions.

On the other hand, the trimethylsilyl (TMS) ether group serves as a protecting group for the hydroxyl function. Silyl (B83357) ethers are widely used in organic synthesis due to their ease of formation and cleavage under specific conditions. organic-chemistry.org The trimethylsilyl group is known for its chemical inertness and large molecular volume. acs.org The presence of the TMS ether in Ethanethiol, 2-[(trimethylsilyl)oxy]- suggests its potential use in synthetic sequences where the hydroxyl group needs to be masked while the thiol group undergoes reaction.

The interplay between these two functional groups within the same molecule is of significant interest. The silicon atom's proximity to the sulfur atom could influence the reactivity of the thiol group through electronic or steric effects.

Overview of Research Trajectories and Key Discoveries

While direct research on Ethanethiol, 2-[(trimethylsilyl)oxy]- is limited, the broader fields of silylated thiols and thioethers are active areas of investigation. Research in these areas generally focuses on the development of new synthetic methods and their application in organic synthesis and materials science.

One major research trajectory involves the synthesis of functionalized thioethers. For instance, silyl-substituted thiophene (B33073) and fulvene (B1219640) derivatives have been prepared using trimethylsilylacetylene (B32187) as a precursor. mdpi.com The synthesis of silane-based poly(thioether)s via thiol click reactions represents another significant area of research, with applications in ion detection and cell imaging. mdpi.com

Another key area of discovery is the use of silylated thiols in organic synthesis. For example, 2-(trimethylsilyl)ethanethiol (B94172) is used as an initiator in ring-opening polymerization and as a source of sulfur in the preparation of thionucleosides. sigmaaldrich.comchempedia.info The development of methods for the synthesis of unsymmetrical disulfides often involves the use of silylated thiol derivatives to control the reaction and improve yields. chempedia.info

The synthesis of silane-thioether proligands for use in catalysis is also an emerging research direction. researchgate.net These ligands can be used to form metal complexes that are efficient catalysts for reactions such as isomerization and hydrosilylation. researchgate.net

Although no specific discoveries related to Ethanethiol, 2-[(trimethylsilyl)oxy]- can be detailed, its structure suggests potential applications in areas where a protected hydroxyl group and a reactive thiol are required in a single molecule. Future research may explore its use as a building block in the synthesis of complex molecules or as a ligand for catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37515-85-8

Molecular Formula

C5H14OSSi

Molecular Weight

150.32 g/mol

IUPAC Name

2-trimethylsilyloxyethanethiol

InChI

InChI=1S/C5H14OSSi/c1-8(2,3)6-4-5-7/h7H,4-5H2,1-3H3

InChI Key

HTHGXLACOYESSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCS

Origin of Product

United States

Synthetic Methodologies for Ethanethiol, 2 Trimethylsilyl Oxy and Derivatives

Direct Synthesis Approaches to 2-(Trimethylsilyl)ethanethiol (B94172) and its Analogues

A primary and efficient route for the synthesis of 2-(trimethylsilyl)ethanethiol involves a two-step process commencing with the radical addition of thiolacetic acid to vinyltrimethylsilane (B1294299). cdnsciencepub.com This initial reaction yields a mixture of two regioisomers, 2-(trimethylsilyl)ethyl thiolacetate and its corresponding 1-(trimethylsilyl)ethyl isomer, typically in a 90:10 ratio. The desired 2-(trimethylsilyl)ethyl thiolacetate can be effectively separated and purified from the mixture by distillation. cdnsciencepub.com

Subsequent hydrolysis of the purified 2-(trimethylsilyl)ethyl thiolacetate provides 2-(trimethylsilyl)ethanethiol in high yield. cdnsciencepub.com This hydrolysis is commonly achieved using a mild base, such as potassium carbonate, in a methanol-water solution. This method has been reported to produce the target thiol with high purity and in yields of up to 95%. cdnsciencepub.com

StepReactionReagents and ConditionsProductYield
1Radical AdditionThiolacetic acid, vinyltrimethylsilane, radical initiator (e.g., tert-butylperoxy pivalate)2-(Trimethylsilyl)ethyl thiolacetate~71% (overall for two steps) acs.org
2HydrolysisPotassium carbonate, methanol-water2-(Trimethylsilyl)ethanethiol95% cdnsciencepub.com

Preparation of Precursors and Intermediate Compounds

The synthesis of 2-(trimethylsilyl)ethanethiol relies on the availability of key precursors, namely vinyltrimethylsilane and thiolacetic acid. Vinyltrimethylsilane is a commercially available organosilicon compound that serves as the starting scaffold for the introduction of the ethylthiol group.

The intermediate, 2-(trimethylsilyl)ethyl thiolacetate, is a crucial compound in the primary synthetic route. cdnsciencepub.com Its formation via the radical addition of thiolacetic acid to vinyltrimethylsilane is a key step, and its purification is essential for obtaining high-purity 2-(trimethylsilyl)ethanethiol. cdnsciencepub.com An experimental modification to the basic method includes a second addition of the catalyst, tert-butylperoxy pivalate, at the midpoint of the reaction to improve the yield of the thiolacetate. acs.org

Strategies for Derivatization to Enhance Synthetic Utility

The synthetic utility of 2-(trimethylsilyl)ethanethiol is significantly expanded through various derivatization reactions, allowing for its application in a wide range of chemical transformations. These derivatives often serve as stable precursors or introduce specific functionalities for subsequent reactions. cdnsciencepub.comcdnsciencepub.com

Oxidation Products: 2-(Trimethylsilyl)ethanethiol can be oxidized to form several important sulfur-containing derivatives.

Disulfides: Oxidation with milder agents leads to the formation of 2-(trimethylsilyl)ethyl disulfide. cdnsciencepub.comcdnsciencepub.com

Thiosulfinates and Thiosulfonates: Further controlled oxidation of the disulfide yields the corresponding thiosulfinate and thiosulfonate. For instance, oxidation of 2-(trimethylsilyl)ethyl disulfide with m-chloroperoxybenzoic acid (MCPBA) produces 2-(trimethylsilyl)ethyl 2-(trimethylsilyl)ethanethiosulfinate. cdnsciencepub.com The conversion to the thiosulfonate can be efficiently achieved using an iodine/water system. cdnsciencepub.comcdnsciencepub.com

Sulfides and Their Oxides: The thiol can be converted into sulfides. For example, 2-(trimethylsilyl)ethyl sulfide (B99878) can be prepared and subsequently oxidized to its corresponding sulfoxide (B87167) and sulfone. cdnsciencepub.comcdnsciencepub.com These sulfoxides have been demonstrated to be effective precursors for generating 2-(trimethylsilyl)ethanesulfinyl chloride. cdnsciencepub.comcdnsciencepub.com

Sulfenyl Halides: The disulfide of 2-(trimethylsilyl)ethanethiol can be cleaved with reagents like sulfuryl chloride to generate 2-(trimethylsilyl)ethanesulfenyl chloride. This reactive intermediate can be trapped by alkenes, such as cyclohexene, to form β-chloro sulfides. cdnsciencepub.com

Thiol Substitution Reactions: As a typical thiol, 2-(trimethylsilyl)ethanethiol undergoes base-mediated reactions such as alkylation and nucleophilic ring-opening of epoxides. acs.org It also participates in Michael additions and additions to triple bonds. The 2-(trimethylsilyl)ethyl group can be introduced into molecules via these reactions and later removed under specific conditions. cdnsciencepub.com

Applications in Nucleoside Chemistry: 2-(Trimethylsilyl)ethanethiol is utilized as a sulfur source in the preparation of thionucleosides and their corresponding methyl disulfides. acs.orgsigmaaldrich.comnih.gov

Esterification: The corresponding alcohol, 2-(trimethylsilyl)ethanol, can be converted to 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. This reagent provides a method for the formation of 2-(trimethylsilyl)ethyl (TMSE) esters from carboxylic acids. mdpi.com

Derivative ClassSpecific DerivativeMethod of Preparation
Disulfides2-(Trimethylsilyl)ethyl disulfideOxidation of 2-(trimethylsilyl)ethanethiol
Thiosulfinates2-(Trimethylsilyl)ethyl 2-(trimethylsilyl)ethanethiosulfinateOxidation of the disulfide with MCPBA
Thiosulfonates2-(Trimethylsilyl)ethyl 2-(trimethylsilyl)ethanethiosulfonateOxidation of the disulfide or thiosulfinate with I2/H2O
Sulfides2-(Trimethylsilyl)ethyl sulfideAlkylation of 2-(trimethylsilyl)ethanethiol
Sulfoxides2-(Trimethylsilyl)ethyl sulfoxideOxidation of the corresponding sulfide
Sulfenyl Halides2-(Trimethylsilyl)ethanesulfenyl chlorideReaction of the disulfide with sulfuryl chloride

Chemical Reactivity and Mechanistic Investigations of Ethanethiol, 2 Trimethylsilyl Oxy

Nucleophilic Reactivity of the Thiol Moiety

The thiol group (-SH) is the primary center of nucleophilicity in Ethanethiol (B150549), 2-[(trimethylsilyl)oxy]-. In the presence of a base, it can be deprotonated to form the corresponding thiolate (RS⁻), a significantly more potent nucleophile. This thiolate is a soft nucleophile, readily participating in reactions with a variety of soft electrophiles. nih.govlibretexts.org

The thiolate derived from Ethanethiol, 2-[(trimethylsilyl)oxy]- is expected to react readily with various electrophilic centers, primarily through SN2-type mechanisms. These reactions involve the attack of the sulfur nucleophile on an electron-deficient atom, leading to the displacement of a leaving group and the formation of a new carbon-sulfur bond. Key examples include alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of the corresponding thioether. The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide.

Acylation: Treatment with acyl chlorides or acid anhydrides yields thioesters. This reaction is typically faster than the corresponding reaction with alcohols.

The table below illustrates the expected outcomes of these nucleophilic substitution reactions.

Electrophile Type Example Electrophile Reaction Conditions Expected Product
Alkyl HalideMethyl Iodide (CH₃I)Base (e.g., NaH, Et₃N) in THF2-(Methylthio)ethanol, trimethylsilyl (B98337) ether
Alkyl HalideBenzyl Bromide (BnBr)Base (e.g., K₂CO₃) in Acetone2-(Benzylthio)ethanol, trimethylsilyl ether
Acyl ChlorideAcetyl Chloride (CH₃COCl)Base (e.g., Pyridine) in CH₂Cl₂S-(2-((trimethylsilyl)oxy)ethyl) ethanethioate
Michael AcceptorMethyl acrylateCatalytic base (e.g., DBU)Methyl 3-((2-((trimethylsilyl)oxy)ethyl)thio)propanoate

This interactive table is based on established principles of thiol reactivity.

When comparing the nucleophilicity of the 2-[(trimethylsilyl)oxy]ethanethiolate with its oxygen analogue, 2-[(trimethylsilyl)oxy]ethanoxide, the thiolate is a significantly stronger nucleophile. reddit.com This observation holds true even though the alkoxide is a stronger base. The superior nucleophilicity of the thiolate can be attributed to several factors:

Polarizability: Sulfur is a larger and more polarizable atom than oxygen. Its valence electrons are held less tightly and are further from the nucleus, allowing the electron cloud to be more easily distorted. This "softness" facilitates better orbital overlap in the transition state of SN2 reactions, particularly with soft electrophiles. reddit.com

Solvent Effects: In protic solvents, smaller, harder anions like alkoxides are heavily solvated through hydrogen bonding. reddit.com This solvation shell impedes the alkoxide's ability to approach an electrophilic center. The larger, more diffuse thiolate anion is less strongly solvated, making it more available for reaction. reddit.com

Therefore, in nucleophilic substitution reactions, the rate of reaction for the thiolate of Ethanethiol, 2-[(trimethylsilyl)oxy]- is considerably faster than that of the corresponding alkoxide.

Influence of the Trimethylsilyl Group on Molecular Reactivity

The trimethylsilyl (TMS) group serves as a protecting group for the hydroxyl moiety, preventing its participation in reactions targeted at the thiol. However, its presence also introduces unique pathways for reactivity, including intramolecular rearrangements and specific elimination mechanisms.

Intramolecular migration of silyl (B83357) groups is a well-documented phenomenon in organic chemistry, often occurring between oxygen atoms in polyol systems. researchgate.nettuni.fi While less common, migration from oxygen to sulfur is also possible, driven by thermodynamic or kinetic factors. In the case of Ethanethiol, 2-[(trimethylsilyl)oxy]-, a 1,3-migration of the TMS group from the oxygen to the sulfur atom could potentially occur, leading to the isomeric S-trimethylsilyl thioether.

This rearrangement, a type of Brook rearrangement, would likely proceed through a pentacoordinate silicon intermediate. The equilibrium position would depend on the relative thermodynamic stabilities of the O-Si and S-Si bonds and the specific reaction conditions (e.g., presence of base or acid catalysts).

The structure of Ethanethiol, 2-[(trimethylsilyl)oxy]- is amenable to β-elimination, a reaction that involves the removal of atoms or groups from adjacent carbons to form a double bond. libretexts.orgnih.govucla.edu In this molecule, the trimethylsilyloxy group can act as a leaving group. The process is termed β-elimination because the bond beta (β) to the nucleophilic electron pair (from the deprotonated thiol) is broken. nih.gov

The reaction can proceed through several mechanistic pathways:

E2 (Bimolecular Elimination): In the presence of a strong base, the thiol proton is removed to form a thiolate. The resulting negative charge on the sulfur can then facilitate a concerted elimination, where the thiolate attacks the β-carbon, forming a three-membered thiirane (B1199164) (ethylene sulfide) ring, and displacing the trimethylsilyloxy group in a single step. libretexts.org

E1cB (Unimolecular Conjugate Base Elimination): This two-step mechanism involves the initial formation of the thiolate conjugate base. nih.gov In a subsequent, slower step, the trimethylsilyloxy group departs, leading to the formation of the product. This pathway is favored if the conjugate base is relatively stable and the leaving group is poor.

The favorability of these pathways is influenced by the strength of the base, the nature of the solvent, and the temperature.

Oxidative Transformations and Disulfide Formation

The thiol group is susceptible to oxidation, with the most common transformation being the formation of a disulfide linkage (-S-S-). libretexts.org The oxidation of two molecules of Ethanethiol, 2-[(trimethylsilyl)oxy]- yields the corresponding disulfide, Bis(2-((trimethylsilyl)oxy)ethyl) disulfide. nih.gov

The oxidation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by metal ions. sci-hub.sebiolmolchem.com The mechanism of this transformation can follow different pathways:

Two-Electron Oxidation: This pathway often involves the formation of a sulfenic acid (RSOH) intermediate, which then reacts rapidly with a second thiol molecule to form the disulfide and water. nih.gov Alternatively, reaction with an oxidant like iodine may proceed through a sulfenyl iodide (RSI) intermediate.

One-Electron Oxidation: This mechanism involves the formation of a thiyl radical (RS•). Two thiyl radicals can then combine directly to form the disulfide bond. nih.gov

The choice of oxidant and reaction conditions can be tuned to favor the formation of the disulfide while avoiding over-oxidation to higher oxidation states of sulfur, such as sulfinic or sulfonic acids. sci-hub.se The formation of the disulfide is a key reaction in various chemical and biological contexts. nih.govbeilstein-journals.orgchemrxiv.org

Radical Reactions and Hydrogen Atom Transfer Processes Involving Thiol and Silyl Radicals

The presence of a thiol (-SH) group and a trimethylsilyl ether moiety in Ethanethiol, 2-[(trimethylsilyl)oxy]- makes it a molecule of interest in the study of radical chemistry. The relatively weak S-H bond is susceptible to homolytic cleavage, leading to the formation of a thiyl radical. Similarly, reactions involving the silicon center can lead to silyl radicals.

Thiyl radicals (RS•) are versatile intermediates in organic synthesis. dundee.ac.uk They can be generated by the abstraction of a hydrogen atom from the thiol by another radical or through photolysis. dundee.ac.uk Once formed, the 2-[(trimethylsilyl)oxy]ethanethiyl radical can participate in a variety of reactions. A key process is the reversible addition to unsaturated bonds, such as alkenes and alkynes, a reaction commonly known as the thiol-ene reaction. nih.govresearchgate.net This process proceeds via a radical chain mechanism, where the thiyl radical adds to the double bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. mdpi.com Thiols are known to be excellent hydrogen atom donors due to the relatively weak S-H bond (bond dissociation energy ~365 kJ/mol). dundee.ac.uk In the context of Ethanethiol, 2-[(trimethylsilyl)oxy]-, the thiol group can act as a source of hydrogen atoms to quench other radical species. Thiols can also function as polarity-reversal catalysts, facilitating the transfer of a hydrogen atom from an organosilane to an alkyl radical. rsc.org This catalytic cycle involves the thiol transferring a hydrogen atom to the alkyl radical, and the resulting thiyl radical then abstracting a hydrogen from the organosilane.

While direct experimental studies on the radical reactions of Ethanethiol, 2-[(trimethylsilyl)oxy]- are not extensively documented in the provided literature, the reactivity can be inferred from studies on analogous compounds. For instance, research on the radical-chain cyclization of alkenyloxysilanes is promoted by thiols, which act as polarity-reversal catalysts. ucl.ac.uk In these systems, a silyl radical intermediate is formed, which can undergo cyclization. ucl.ac.uk The interplay between the thiol and silyl functionalities within the same molecule could lead to unique intramolecular HAT or radical cyclization pathways.

The table below summarizes key reaction types involving thiyl and silyl radicals that are relevant to the potential reactivity of Ethanethiol, 2-[(trimethylsilyl)oxy]-.

Reaction Type Description Key Intermediates Significance
Thiyl Radical Generation Homolytic cleavage of the S-H bond, typically initiated by light or a radical initiator. dundee.ac.uknih.govThiyl radical (RS•)Formation of the key reactive species for subsequent reactions.
Thiol-Ene Reaction Reversible addition of a thiyl radical to an alkene or alkyne, forming a thioether linkage. nih.govresearchgate.netThiyl radical, Carbon-centered radicalA highly efficient "click" reaction for creating C-S bonds.
Hydrogen Atom Transfer (HAT) Transfer of a hydrogen atom from the thiol to another radical species. mdpi.comrsc.orgThiyl radicalQuenches radical reactions; can be part of a catalytic cycle.
Polarity Reversal Catalysis Thiol-mediated hydrogen atom transfer from an organosilane to an alkyl radical. rsc.orgThiyl radicalEnables reductions of organic compounds under mild conditions.
Silyl Radical Cyclization Intramolecular cyclization of a radical centered on a silicon-containing group. ucl.ac.ukSilyl radicalFormation of cyclic silicon-containing compounds.

Coordination Chemistry with Transition Metal Centers

The thiol functionality of Ethanethiol, 2-[(trimethylsilyl)oxy]- allows it to act as a ligand in coordination complexes with transition metals. Thiolates (RS⁻) are classified as soft Lewis bases and therefore tend to form strong coordinate bonds with soft Lewis acidic metal centers, such as late transition metals. wikipedia.org

The coordination can occur through the deprotonation of the thiol group, forming a metal-thiolate bond. The resulting complexes can exhibit a variety of geometries and coordination numbers depending on the metal, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgnih.gov The trimethylsilyl ether group is relatively inert under typical coordination conditions but its steric bulk could influence the packing of the complexes in the solid state.

A significant aspect of the reactivity of related silylthiolate compounds is the lability of the silicon-sulfur bond. Transition metal trialkylsilylthiolate complexes have been utilized as valuable precursors for the synthesis of heterometallic compounds containing bridging sulfido ligands. illinois.edu In these reactions, the Si-S bond is cleaved, often facilitated by reaction with a metal halide, leading to the formation of a metal-sulfur bond. illinois.eduresearchgate.net For example, complexes of the type L₂M(SSiR₃)₂, where L is a stabilizing ligand and M is a transition metal, can react with other metal centers to form clusters with bridging sulfide (B99878) ions. researchgate.net

The synthesis of transition metal thiolate complexes can be achieved through several routes, including the reaction of a metal halide with an alkali metal thiolate. wikipedia.org For Ethanethiol, 2-[(trimethylsilyl)oxy]-, this would involve initial deprotonation of the thiol with a strong base to form the corresponding thiolate, which could then be reacted with a suitable metal precursor.

The table below outlines the general characteristics and reactivity of transition metal complexes involving thiolate ligands, which are applicable to Ethanethiol, 2-[(trimethylsilyl)oxy]-.

Aspect Description Example Reactants/Products Reference
Ligand Behavior Acts as a soft, anionic, monodentate ligand (thiolate). wikipedia.orgM-S-CH₂CH₂O-Si(CH₃)₃ wikipedia.org
Coordination Forms stable complexes with soft transition metals (e.g., Pd, Pt, Cu, Ag, Au). wikipedia.orgresearchgate.net[M(SR)ₓLᵧ]ⁿ⁺ wikipedia.orgresearchgate.net
Synthesis of Complexes Reaction of the corresponding alkali metal thiolate with a transition metal halide. wikipedia.orgR-SLi + M-Cl → R-S-M + LiCl wikipedia.org
Reactivity of Si-S Bond Silylthiolate complexes can act as precursors to sulfido-bridged clusters via Si-S bond cleavage. illinois.eduresearchgate.net(dppe)M(SSiMe₃)₂ + [Ru(N)Me₂Cl₂]⁻ → Heterometallic complex illinois.edu
Structural Role The sulfur atom can act as a terminal or a bridging ligand, connecting two or more metal centers. wikipedia.orgillinois.eduM-S(R)-M' or M-(μ-S)-M' wikipedia.orgillinois.edu

Applications in Advanced Organic Synthesis and Materials Science

Strategic Role in Protecting Group Chemistry

The 2-(trimethylsilyl)ethyl moiety provides a foundation for protecting groups that are stable through multi-step syntheses but can be removed under exceptionally mild and specific conditions, offering a high degree of orthogonality.

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a prominent protecting group for primary and secondary amines. It is typically introduced using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), which reacts with amines to form stable SES-sulfonamides. chemdad.com The synthesis of SES-Cl is most conveniently achieved from vinyltrimethylsilane (B1294299) through a radical addition of sodium bisulfite, followed by conversion of the resulting sulfonate salt to the sulfonyl chloride. chemdad.comorgsyn.org

The key advantage of the SES group is its remarkable stability to a wide range of acidic and basic conditions, as well as many reducing and oxidizing agents. Despite this robustness, it can be cleaved cleanly and efficiently under mild, non-hydrolytic conditions using fluoride (B91410) ion sources, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). chemdad.comcdnsciencepub.com The deprotection mechanism involves a fluoride-induced 1,2-elimination, releasing the free amine, ethylene, sulfur dioxide, and a stable trimethylsilyl (B98337) fluoride byproduct. chemdad.comcdnsciencepub.com This specific cleavage method allows for the deprotection of amines in complex molecules where other protecting groups might be sensitive.

Table 1: Overview of SES Group in Amine Protection

FeatureDescription
Protecting Group 2-(Trimethylsilyl)ethanesulfonyl (SES)
Reagent 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)
Functionality Protected Primary and Secondary Amines
Formation Reaction of amine with SES-Cl
Stability High stability to acidic and basic conditions
Cleavage Condition Fluoride ions (e.g., TBAF, CsF)
Byproducts of Cleavage Ethylene, Sulfur Dioxide, Trimethylsilyl fluoride

Direct protection of thiols using silyl (B83357) groups is often impractical because the resulting silicon-sulfur bond is generally weak and prone to cleavage. thieme-connect.de Therefore, the 2-(trimethylsilyl)ethyl group is not typically used as a direct S-protecting group in the form of a thioether.

However, the underlying principle of fluoride-labile protection offered by the 2-(trimethylsilyl)ethyl moiety is widely applied to other functional groups. For instance, 2-(trimethylsilyl)ethyl (TMSE) esters are used to protect carboxylic acids. acs.orgru.nl These esters are stable to conditions used for the removal of other common protecting groups but are readily cleaved by fluoride ions. ru.nl This strategy of employing a fluoride-cleavable group demonstrates the versatility of the 2-(trimethylsilyl)ethyl unit, even if its direct application to thiol protection is limited. Thiol protection more commonly relies on the formation of thioethers or disulfides derived from other reagents. cdnsciencepub.comthieme-connect.de

Utility as Polymerization Initiators and Chain Transfer Agents

The thiol functionality of 2-(trimethylsilyl)ethanethiol (B94172) allows it to participate actively in various polymerization processes, serving as both an initiator and a controller of polymer chain growth.

2-(Trimethylsilyl)ethanethiol has been identified as an effective initiator for the ring-opening polymerization (ROP) of certain monomers. sigmaaldrich.com Specifically, it can be used to initiate the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (NCA). sigmaaldrich.com In such systems, the thiol group acts as the nucleophile that opens the cyclic monomer and begins the chain growth process. The use of functional initiators like 2-(trimethylsilyl)ethanethiol is a powerful strategy for introducing specific end-groups onto a polymer chain, which can then be used for further modification or for tailoring the material's properties. In general, for ROP to be successful, many functional groups within the monomers, including thiols, must be protected to prevent them from interfering with the polymerization process. rsc.org

Thiols are well-known for their role as chain transfer agents (CTAs) in free-radical polymerization, a fundamental component of many controlled polymerization techniques. By participating in a reversible chain transfer process, thiols can help regulate the molecular weight and narrow the molecular weight distribution of the resulting polymers.

Furthermore, the thiol group on 2-(trimethylsilyl)ethanethiol makes it an ideal candidate for post-polymerization modification via the thiol-ene "click" reaction. This highly efficient and orthogonal reaction allows for the covalent attachment of the 2-(trimethylsilyl)ethylthio moiety onto polymers containing alkene side chains. mdpi.com This method is used to functionalize a variety of materials, including polyorganosiloxanes, thereby creating polymers with tailored properties or providing handles for subsequent transformations. mdpi.com This approach combines the control offered by modern polymerization methods with the versatility of click chemistry to produce advanced functional materials.

Precursor for Bio-conjugation and Functional Materials

The combination of a reactive thiol and a cleavable silyl group makes 2-(trimethylsilyl)ethanethiol and related structures valuable precursors for creating sophisticated biomaterials and functional surfaces.

This compound serves as a sulfur source for the synthesis of thionucleosides, which are important analogs of natural nucleosides used in biochemical and therapeutic research. acs.org The ability to introduce a sulfur atom at specific positions in a nucleoside allows for the study of nucleic acid structure and function.

More broadly, the 2-(trimethylsilyl)ethyl group is a key component in the design of fluoride-sensitive linkers for solid-phase synthesis. For example, the (2-phenyl-2-trimethylsilyl)ethyl (PTMSEL) linker has been developed for the solid-phase synthesis of complex glycopeptides. nih.gov This linker is stable throughout the peptide synthesis but can be cleaved under very mild, nearly neutral conditions with fluoride ions, preserving the integrity of sensitive carbohydrate and peptide structures. nih.gov This highlights the utility of the trimethylsilylethyl moiety as a cleavable anchor in the construction of complex biomolecules. The principles of thiol-ene chemistry are also widely applied in creating organo-inorganic hybrid materials, where the thiol can be used to anchor molecules to surfaces or to create cross-linked networks. mdpi.com

Table 2: Summary of Applications

Application AreaSpecific UseKey Compound/GroupReference
Protecting Group Chemistry Amine Protection2-(Trimethylsilyl)ethanesulfonyl (SES) chloride chemdad.com
Polymer Chemistry ROP Initiator2-(Trimethylsilyl)ethanethiol sigmaaldrich.com
Polymer Chemistry Polymer ModificationThiol-ene reaction with 2-(Trimethylsilyl)ethanethiol mdpi.com
Bioconjugation Synthesis of Thionucleosides2-(Trimethylsilyl)ethanethiol acs.org
Bioconjugation Cleavable Linker for Synthesis(2-phenyl-2-trimethylsilyl)ethyl (PTMSEL) linker nih.gov

Synthesis of Thionucleosides and Nucleic Acid Modifications

The introduction of sulfur into the sugar moiety of nucleosides, creating thionucleosides, is a significant area of research in medicinal chemistry due to the potential antiviral and anticancer properties of these modified compounds. Ethanethiol (B150549), 2-[(trimethylsilyl)oxy]- has been utilized as a key reagent in the synthesis of thionucleoside analogues.

A notable application involves the synthesis of 2′,3′-didehydro-2′,3′-dideoxy-2′-(2″-(trimethylsilyl)ethylthio)thymidine, a key intermediate for preparing a variety of 2'-substituted thionucleosides. In this synthesis, 2-(trimethylsilyl)ethanethiol, a closely related compound, is reacted with a suitable nucleoside precursor. This highlights a strategy where the trimethylsilyl group serves as a protecting group, and the thiol function acts as a nucleophile to introduce the sulfur atom into the sugar ring. While the specific use of Ethanethiol, 2-[(trimethylsilyl)oxy]- is not detailed in this particular synthesis, the underlying chemistry demonstrates the utility of silyl-protected thiol reagents in this field. The trimethylsilyl group offers the advantage of being stable under certain reaction conditions while being readily removable when needed, allowing for further modifications at the hydroxyl position.

The general strategy for the synthesis of such thionucleoside intermediates is outlined below:

Reactant 1Reactant 2Key Reaction ConditionsProduct
Activated Nucleoside Precursor2-(trimethylsilyl)ethanethiolHigh Temperature, DMF2'-(2''-(trimethylsilyl)ethylthio)nucleoside

This approach allows for the preparation of diverse, potentially antiviral and/or anticancer nucleosides, including disulfides, thiols, sulfides, and thiocyanates. The development of efficient methodologies for synthesizing these key intermediates is crucial for exploring the therapeutic potential of novel thionucleosides.

Integration into Nanomaterials and Surface Functionalization

The functionalization of nanomaterials, such as gold nanoparticles, is a critical step in tailoring their properties for specific applications in areas like biosensing, drug delivery, and catalysis. The strong affinity between sulfur and gold makes thiol-containing molecules excellent ligands for modifying gold surfaces.

While direct studies detailing the use of Ethanethiol, 2-[(trimethylsilyl)oxy]- for nanoparticle functionalization are not prevalent in the literature, the principles of self-assembled monolayer (SAM) formation using alkanethiols on gold are well-established. The thiol group of the molecule covalently binds to the gold surface, while the other end of the molecule, in this case, the trimethylsilyloxy group, would be exposed on the surface of the nanoparticle.

The general process for the functionalization of gold nanoparticles with thiol-containing molecules is as follows:

NanoparticleLigandSolventResult
Gold NanoparticlesThiol-containing moleculeEthanol/Water mixtureFunctionalized Gold Nanoparticles with a Self-Assembled Monolayer

The trimethylsilyl group on the surface could then be deprotected to reveal a hydroxyl group. This hydroxyl-terminated surface could be used for further chemical modifications, such as the attachment of biomolecules, polymers, or other functional groups, thereby imparting new functionalities to the nanoparticles. This two-step functionalization strategy offers a versatile platform for creating multifunctional nanomaterials. The initial silyl protection allows for the stable assembly of the monolayer, and the subsequent deprotection provides a reactive handle for further conjugation.

Reagent in Analytical Chemistry Derivatization

Derivatization is a common practice in analytical chemistry, particularly in gas chromatography (GC), to improve the volatility, thermal stability, and chromatographic behavior of polar analytes. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used derivatization technique.

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

In the context of GC-MS analysis, while Ethanethiol, 2-[(trimethylsilyl)oxy]- itself is not a primary silylating agent, ethanethiol is frequently used as a component in derivatization mixtures, especially for the analysis of steroids. uu.nl For instance, a common reagent mixture for the trimethylsilylation of steroids includes N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (as a catalyst), and ethanethiol. uu.nl

The primary role of the silylating agent (e.g., MSTFA) is to convert hydroxyl and keto groups on the steroid nucleus into their corresponding TMS ethers and enol-TMS ethers, respectively. This process significantly increases the volatility and thermal stability of the steroids, making them amenable to GC-MS analysis. uu.nl

The function of ethanethiol in this mixture is to act as a reducing agent. During the derivatization reaction, iodine can be formed, which can then react with the steroid nucleus, leading to unwanted side products. Ethanethiol reduces the iodine to hydrogen iodide, thus preventing these side reactions and ensuring the desired silylated steroid is the major product. uu.nl

Analyte ClassDerivatization ReagentAdditivePurpose of Additive
SteroidsMSTFA, Ammonium IodideEthanethiolTo reduce iodine and prevent its incorporation into the steroid nucleus. uu.nl

Investigation and Mitigation of Artifact Formation in Derivatization Processes

A significant challenge in derivatization for GC-MS is the formation of unexpected by-products, or artifacts, which can complicate the interpretation of chromatograms and lead to inaccurate quantification. nih.govwordpress.com Trimethylsilyl derivatization reactions are known to sometimes produce such artifacts. nih.govwordpress.com

In the case of derivatization mixtures containing ethanethiol, a specific type of artifact has been identified: the incorporation of an ethyl thio- group into the analyte molecule. uu.nl For example, during the silylation of steroids like androsterone (B159326) and etiocholanolone (B196237) using an MSTFA/NH4I/ethanethiol mixture, the formation of ethyl thio-containing products has been observed. uu.nl

The formation of these artifacts can be influenced by several factors, including the reaction time, temperature, and the composition of the sample matrix. uu.nl Research has shown that the presence of diethyl disulfide, an oxidation product of ethanethiol, can accelerate the formation of these ethyl thio- artifacts. uu.nl

Mitigation of Artifact Formation:

Several strategies can be employed to minimize or avoid the formation of artifacts during trimethylsilyl derivatization:

Optimization of Reaction Conditions: Carefully controlling the reaction time and temperature can help to favor the formation of the desired derivative over artifact formation.

Choice of Silylating Reagent: Different silylating agents have different reactivities and may be less prone to forming certain artifacts. For instance, replacing N,O-bis(trimethylsilyl)acetamide (BSA) with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been shown to reduce certain types of artifacts.

Sample Purity: Artifact formation is often more significant in the derivatization of crude samples or complex mixtures compared to pure compounds. wordpress.com Purifying the sample prior to derivatization can reduce the presence of catalysts or other components that may promote side reactions.

Understanding Reaction Mechanisms: A thorough understanding of the potential side reactions and the mechanisms of artifact formation is crucial for developing robust analytical methods. This includes being aware of the potential for additives like ethanethiol to participate in side reactions.

By carefully considering these factors, analytical chemists can minimize the impact of artifact formation and ensure the accuracy and reliability of their GC-MS results.

Computational and Theoretical Investigations

Prediction and Validation of Spectroscopic Parameters

Theoretical NMR Chemical Shift Prediction

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Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

A theoretical study on Ethanethiol (B150549), 2-[(trimethylsilyl)oxy]- would involve calculating the energies of its molecular orbitals. This analysis would help in understanding its electronic transitions and predicting its behavior in chemical reactions. For instance, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research surrounding Ethanethiol (B150549), 2-[(trimethylsilyl)oxy]- and related bifunctional organosilicon compounds has largely focused on the synthesis and reactivity of its constituent parts: the thiol group and the silyl (B83357) ether. The trimethylsilyl (B98337) (TMS) group is a well-established protecting group for alcohols in organic synthesis. wikipedia.org Its introduction to a molecule like 2-mercaptoethanol would proceed via reaction with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base. encyclopedia.pub This methodological approach allows for the selective protection of the hydroxyl group, enabling subsequent reactions to be carried out on the thiol functionality without interference.

The reactivity of the thiol group in silylated compounds is a key area of investigation. Thiols are known to participate in a variety of reactions, including nucleophilic additions and "thiol-ene" click chemistry. mdpi.comnih.gov The presence of the bulky trimethylsilyl ether group can influence the reactivity and selectivity of these reactions. Research on analogous compounds, such as 3-mercaptopropyltrimethoxysilane, has demonstrated the utility of silylated thiols in the surface modification of nanoparticles and other materials. researchgate.netmdpi.com These studies provide a methodological blueprint for how Ethanethiol, 2-[(trimethylsilyl)oxy]- could be employed to functionalize surfaces, introducing both thiol and latent hydroxyl functionalities.

Key advancements in this area include the development of controlled polymerization techniques using thiol-functionalized initiators and the synthesis of well-defined polymer architectures. mdpi.com For instance, the related compound 2-(Trimethylsilyl)ethanethiol (B94172) has been used as an initiator in the ring-opening polymerization of amino acid N-carboxyanhydrides and as a source of sulfur in the synthesis of thionucleosides. sigmaaldrich.com These findings highlight the potential of silyl-protected ethanethiols in complex organic synthesis.

Table 1: Methodological Approaches for the Synthesis and Deprotection of Silyl Ethers

MethodReagentsConditionsApplication
Silylation (Protection) Trimethylsilyl chloride (TMSCl), Base (e.g., triethylamine, imidazole)Anhydrous solvent (e.g., dichloromethane, DMF)Protection of hydroxyl groups
Deprotection (Acidic) Dilute aqueous acid (e.g., HCl, acetic acid)Protic solventCleavage of silyl ether to regenerate the alcohol
Deprotection (Fluoride) Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), Cesium fluoride (CsF)Aprotic solvent (e.g., THF)Mild and selective cleavage of silyl ethers

Emerging Trends and Unexplored Research Avenues

The unique bifunctional nature of Ethanethiol, 2-[(trimethylsilyl)oxy]- positions it at the intersection of several emerging research trends. One significant trend is the development of "smart" or responsive materials. The silyl ether linkage is known to be cleavable under specific conditions, such as in the presence of fluoride ions or acidic environments. nih.gov This property could be exploited to design materials that degrade or release payloads in response to specific stimuli. For example, polymers incorporating this moiety could be designed to deconstruct upon exposure to thiols, which can trigger a cascade of reactions leading to the cleavage of the Si-O bond. nih.govnih.gov

Another emerging trend is the use of organosilicon compounds in biomedical applications. chemrxiv.org The biocompatibility of certain organosilicon compounds, coupled with the bio-reactivity of the thiol group, suggests potential applications in drug delivery, biosensing, and tissue engineering. The thiol group can be used to anchor the molecule to gold nanoparticles or to form disulfide bonds with biological molecules, while the silyl ether provides a handle for further functionalization or controlled release. chemrxiv.org

Unexplored research avenues for Ethanethiol, 2-[(trimethylsilyl)oxy]- include its application in asymmetric synthesis, where the stereochemistry of the molecule could be used to control the outcome of chemical reactions. Furthermore, the coordination chemistry of this ligand with various metal centers has not been extensively studied and could lead to the development of novel catalysts with unique reactivity. The potential for this compound to act as a monomer in the synthesis of novel sulfur-containing silicones is another promising area for future investigation.

Potential for Novel Applications and Interdisciplinary Contributions

The versatile chemical nature of Ethanethiol, 2-[(trimethylsilyl)oxy]- opens up a wide range of potential applications across various scientific disciplines.

Materials Science: In materials science, this compound could serve as a valuable surface modification agent. Its thiol group can strongly bind to metal surfaces, such as gold and silver, while the trimethylsilyloxy group can either be retained to impart hydrophobicity or be hydrolyzed to generate a hydrophilic hydroxyl group. researchgate.net This dual functionality allows for the precise tuning of surface properties. For example, it could be used to create self-assembled monolayers (SAMs) on nanoparticles, electrodes, and other substrates for applications in electronics, sensors, and coatings. The thiol-ene "click" reaction provides a highly efficient method for covalently attaching these molecules to surfaces containing alkene groups. mdpi.comacs.org

Nanotechnology: In the realm of nanotechnology, silylated thiols are instrumental in the functionalization of nanoparticles for biomedical applications. nih.gov Ethanethiol, 2-[(trimethylsilyl)oxy]- could be used to stabilize nanoparticles in biological media, attach targeting ligands, and control the release of encapsulated drugs. The ability to pattern surfaces with this molecule at the nanoscale could also lead to the development of advanced diagnostic devices and microarrays. nih.gov

Organic Synthesis: As a building block in organic synthesis, this compound offers a unique combination of reactive sites. The protected hydroxyl group allows for transformations at the thiol center, after which the silyl group can be removed to unmask the alcohol for further reactions. This "latent" hydroxyl functionality can be particularly useful in multi-step syntheses of complex molecules.

Interdisciplinary Contributions: The study of Ethanethiol, 2-[(trimethylsilyl)oxy]- and related compounds fosters interdisciplinary collaboration between chemists, materials scientists, and biologists. For instance, the development of new biocompatible materials based on this molecule would require expertise in synthetic chemistry, polymer science, and cell biology. Similarly, its application in biosensors would necessitate a combination of knowledge in surface chemistry, analytical chemistry, and biochemistry. The continued exploration of this fascinating molecule is poised to yield significant scientific advancements and technological innovations.

Table 2: Potential Interdisciplinary Applications of Ethanethiol, 2-[(trimethylsilyl)oxy]-

FieldPotential ApplicationKey Functional Group(s)
Materials Science Surface modification of metals and silicon-based materialsThiol, Trimethylsilyloxy
Nanotechnology Functionalization of nanoparticles for drug delivery and diagnosticsThiol, Trimethylsilyloxy
Biomedical Engineering Creation of biocompatible and responsive biomaterialsThiol, Hydroxyl (after deprotection)
Catalysis Synthesis of novel ligands for metal catalystsThiol
Organic Synthesis Bifunctional building block for complex molecule synthesisThiol, Protected Hydroxyl

Q & A

Basic: What synthetic strategies are recommended for introducing the trimethylsilyloxy group into ethanethiol derivatives?

Answer:
The synthesis of 2-[(trimethylsilyl)oxy]ethanethiol typically involves silylation of a hydroxyl or thiol precursor. Key methodologies include:

  • Silylation Reagents : Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in anhydrous conditions, often with a base (e.g., pyridine) to scavenge HCl .
  • Controlled Reaction Conditions : Reactions are performed under inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis of the silyl group. Solvents like dichloromethane or tetrahydrofuran are preferred for their low nucleophilicity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure to isolate the product.

Table 1 : Common Silylation Reagents and Yields

ReagentReaction Time (h)Yield (%)Reference
TMSCl4–670–85
HMDS12–2460–75

Advanced: How does the trimethylsilyl (TMS) group affect the stability and reactivity of ethanethiol derivatives under experimental conditions?

Answer:
The TMS group introduces both steric protection and electronic effects:

  • Stability :

    • Thermal Sensitivity : Decomposes at temperatures >150°C, releasing CO, CO₂, and SOₓ .
    • Hydrolytic Sensitivity : Susceptible to moisture; storage requires desiccants (e.g., molecular sieves) .
    • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄, HNO₃), necessitating segregated storage .
  • Reactivity Modulation :

    • The TMS group shields reactive sites (e.g., -SH), enabling selective functionalization in multi-step syntheses .
    • Enhances volatility for GC-MS analysis by reducing polarity .

Recommendations : Use thermogravimetric analysis (TGA) to assess thermal stability and Karl Fischer titration to monitor moisture content .

Analytical: What techniques are optimal for characterizing 2-[(trimethylsilyl)oxy]ethanethiol and its derivatives?

Answer:

  • GC-MS :
    • Derivatization with BSTFA or MSTFA enhances volatility.
    • Example: In plant extracts, TMS derivatives showed retention times between 12–18 min (e.g., benzoic acid-TMS at 14.2 min) .
  • NMR Spectroscopy :
    • ¹H NMR: δ 0.1–0.3 ppm (TMS protons, singlet).
    • ¹³C NMR: δ 1–3 ppm (Si-CH₃), δ 60–70 ppm (C-O-Si) .
  • FTIR : Si-O-C stretch at ~1250 cm⁻¹ and S-H stretch at ~2550 cm⁻¹ (if unmodified) .

Table 2 : GC-MS Peaks for TMS Derivatives (Ethanol Extract)

CompoundRetention Time (min)Abundance (%)
Benzoic acid, TMS derivative14.27.95
Methyl-o-trimethylsilylsalicylate13.87.43
Propanoic acid, TMS ester10.53.57

Reactivity: How can researchers mitigate unexpected side reactions during nucleophilic substitutions involving silylated ethanethiols?

Answer:

  • Moisture Control : Use Schlenk lines or gloveboxes to exclude moisture. Pre-dry solvents over molecular sieves .
  • Protecting Groups : Temporarily block reactive sites (e.g., -SH) with tert-butyldimethylsilyl (TBDMS) groups, which are more hydrolytically stable .
  • In-Situ Monitoring : Employ thin-layer chromatography (TLC) with iodine visualization or inline IR spectroscopy to track reaction progress .

Case Study : In a domino benzannulation, TMS-protected intermediates reduced undesired oxidation by 40% compared to unprotected analogs .

Data Contradictions: How should discrepancies in reported spectroscopic data for silylated ethanethiols be resolved?

Answer:

  • Standardization : Replicate analyses under identical conditions (solvent, temperature, instrument calibration).
  • Cross-Referencing : Compare data with NIST Chemistry WebBook or PubChem entries, noting batch-specific impurities (e.g., residual silanol peaks in NMR) .
  • Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Example : A reported δ 0.15 ppm shift in ¹H NMR for TMS groups was traced to solvent effects (CDCl₃ vs. DMSO-d6) .

Stability Under Extreme Conditions: What decomposition pathways occur in 2-[(trimethylsilyl)oxy]ethanethiol under oxidative stress?

Answer:

  • Oxidative Degradation :
    • Pathway: TMS-O-CH₂-CH₂-SH → CH₂=CH₂ + SiO₂ + H₂S (under O₂ excess).
    • Byproducts: SOₓ (e.g., SO₂, detected via FTIR) and CO/CO₂ (via GC-TCD) .
  • Mitigation : Add radical scavengers (e.g., BHT) or perform reactions under N₂.

Table 3 : Decomposition Products (TGA-FTIR Analysis)

Temperature (°C)Major Byproducts
200–250CO, CO₂
300–350SO₂, H₂S

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